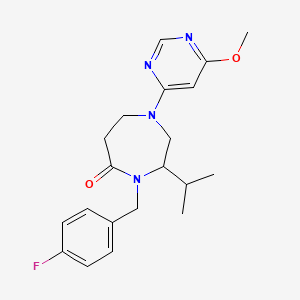![molecular formula C15H13ClN4S B5402056 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, also known as Cl-NQNO, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It belongs to the class of nitroaromatic compounds and has been found to possess potent biological activity against a wide range of organisms.
Wirkmechanismus
The mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to induce oxidative stress in cells, leading to the generation of ROS. This oxidative stress can lead to cell death in bacteria, parasites, and cancer cells.
Biochemical and Physiological Effects
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome c oxidase and succinate dehydrogenase, which are involved in cellular respiration. In addition, 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been found to induce the expression of genes involved in oxidative stress response pathways. This can lead to the activation of cellular defense mechanisms against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is its potent biological activity. It has been found to be effective against a wide range of organisms, making it a valuable tool in scientific research. In addition, the synthesis of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively simple, allowing for large-scale production. However, there are some limitations to the use of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in lab experiments. It can be toxic to cells at high concentrations, making it important to carefully control the dose used in experiments. In addition, the mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. One area of interest is the development of new synthesis methods for 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline and related compounds. This could lead to the production of more potent and selective compounds for use in scientific research. In addition, further studies are needed to fully understand the mechanism of action of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline. This could lead to the development of new drugs that target oxidative stress pathways in cells. Finally, there is a need for more studies on the safety and toxicity of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline, particularly in vivo. This could help to determine the potential use of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline in clinical settings.
Synthesemethoden
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline can be synthesized by the reaction of 6-chloro-1,3-benzothiazol-2-amine with N,N-dimethylaniline and nitrous acid. The resulting compound is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane. The synthesis of 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been extensively used in scientific research due to its potent biological activity. It has been found to possess antimicrobial, antiparasitic, and anticancer properties. 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to be effective against parasites such as Plasmodium falciparum, the causative agent of malaria. In addition, 4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline has been shown to have potent anticancer activity against a wide range of cancer cell lines.
Eigenschaften
IUPAC Name |
4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-20(2)12-6-4-11(5-7-12)18-19-15-17-13-8-3-10(16)9-14(13)21-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVHQZNEVDXDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![4-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5402001.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)

![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)